

# Quantitative Proteomics Approach for ADAM-17 Substrate Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins. This process, termed "ectodomain shedding," plays a pivotal role in regulating diverse physiological and pathological processes, including inflammation, cell proliferation, migration, and signaling. [1][2][3] The dysregulation of ADAM-17 activity is implicated in numerous diseases such as cancer, rheumatoid arthritis, and neurodegenerative disorders, making it a prime therapeutic target.[1] Identifying the full spectrum of **ADAM-17 substrates** (the "sheddome") is crucial for understanding its biological functions and for the development of targeted therapies.

This document provides detailed application notes and protocols for the identification and quantification of **ADAM-17 substrate**s using modern quantitative proteomics approaches. We will focus on two powerful techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for secretome analysis and Tandem Mass Tag (TMT) labeling combined with Terminal Amine Isotopic Labeling of Substrates (TAILS) for N-terminomics.

# **Key Quantitative Proteomics Approaches**



### **SILAC-based Secretome Analysis**

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations. [4] In the context of **ADAM-17 substrate** discovery, SILAC is used to compare the secretome (the collection of all secreted proteins) of cells with normal ADAM-17 activity versus cells where its activity is inhibited or genetically knocked out. Proteins that show a decreased abundance in the secretome upon ADAM-17 inhibition are considered potential substrates.

#### **TMT-TAILS N-terminomics**

Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful N-terminomics method for the global and quantitative analysis of protein N-termini.[5][6] This technique enriches for N-terminal peptides, including the neo-N-termini generated by proteolytic cleavage. When combined with Tandem Mass Tag (TMT) labeling, it allows for multiplexed quantitative analysis of protease-generated cleavage products.[7] By comparing the abundance of neo-N-termini in samples with and without ADAM-17 activity, direct cleavage sites and substrates can be identified with high confidence.

# Data Presentation: Quantitative Analysis of ADAM-17 Substrates

The following tables summarize putative **ADAM-17 substrate**s identified in various studies using quantitative proteomics. The data is presented to facilitate easy comparison of findings across different experimental systems.

Table 1: Putative **ADAM-17 Substrate**s Identified by Secretome Analysis in Murine Embryonic Fibroblasts (MEFs)

Data adapted from a study involving PMA stimulation of MEFs to activate ADAM-17, with quantitative analysis of the secretome.[8]



| Protein                                              | Gene Symbol | Log2 Fold Change<br>(PMA-stimulated<br>vs. Control) | Description                         |
|------------------------------------------------------|-------------|-----------------------------------------------------|-------------------------------------|
| Amphiregulin                                         | Areg        | 4.5                                                 | EGFR ligand                         |
| Betaglycan                                           | Tgfbr3      | 3.8                                                 | TGF-beta co-receptor                |
| Cadherin-1                                           | Cdh1        | 3.5                                                 | Cell adhesion<br>molecule           |
| Ephrin type-A receptor                               | Epha2       | 3.2                                                 | Receptor tyrosine kinase            |
| Interleukin-6 receptor subunit alpha                 | II6ra       | 3.1                                                 | Cytokine receptor                   |
| Pro-neuregulin-1,<br>membrane-bound<br>isoform       | Nrg1        | 2.9                                                 | EGFR ligand                         |
| Transforming growth factor-alpha                     | Tgfa        | 2.8                                                 | EGFR ligand                         |
| Tumor necrosis factor receptor superfamily member 1A | Tnfrsf1a    | 2.7                                                 | Cytokine receptor                   |
| VCAM-1                                               | Vcam1       | 2.5                                                 | Vascular cell adhesion protein 1[2] |
| L-selectin                                           | Sell        | 2.4                                                 | Cell adhesion<br>molecule[2]        |

Table 2: Novel **ADAM-17 Substrate**s Identified by Cell Surface Protein-Specific Labeling and 2DE

Data from a study on HeLa cells treated with an ADAM-17 inhibitor (TAPI-2).[9]



| Protein      | Gene Symbol | % Decrease with TAPI-2 | Description                                         |
|--------------|-------------|------------------------|-----------------------------------------------------|
| Clusterin    | CLU         | >50%                   | Glycoprotein involved in various cellular processes |
| Desmoglein-2 | DSG2        | >50%                   | Cell-cell adhesion molecule                         |

Table 3: Substrates of Soluble ADAM-17 Identified by N-terminomics (TAILS) in Murine Cardiomyocytes

Data from a study investigating the degradome of the soluble ectodomain of ADAM-17.[10]

| Protein                                     | Gene Symbol | Cleavage Site | Description                           |
|---------------------------------------------|-------------|---------------|---------------------------------------|
| Fibronectin                                 | Fn1         | Multiple      | Extracellular matrix glycoprotein     |
| Cystatin C                                  | Cst3        | -             | Cysteine protease inhibitor           |
| N-cadherin, soluble form                    | Cdh2        | -             | Cell adhesion<br>molecule             |
| Procollagen C-<br>endopeptidase<br>enhancer | Pcolce      | -             | Enhancer of procollagen C-proteinase  |
| Amyloid precursor protein, soluble form     | Арр         | -             | Precursor to amyloid-<br>beta peptide |

## **Experimental Protocols**

# Protocol 1: SILAC-based Secretome Analysis for ADAM-17 Substrate Identification

This protocol outlines the key steps for a SILAC experiment to identify **ADAM-17 substrates**.



#### 1. Cell Culture and SILAC Labeling:

- Culture two populations of cells (e.g., a wild-type cell line and an ADAM-17 knockout or knockdown cell line, or wild-type cells with and without an ADAM-17 inhibitor).
- Grow the "heavy" cell population in a medium containing heavy isotopes of essential amino acids (e.g., <sup>13</sup>C<sub>6</sub>-Arginine and <sup>13</sup>C<sub>6</sub>, <sup>15</sup>N<sub>2</sub>-Lysine).
- Grow the "light" cell population in a medium with the corresponding normal "light" amino acids.
- Ensure complete incorporation of the heavy amino acids over several cell doublings (typically >98%).

#### 2. Secretome Collection:

- Once fully labeled, wash the cells thoroughly with serum-free medium to remove any residual serum proteins.
- Incubate the cells in serum-free medium for a defined period (e.g., 12-24 hours) to collect the secreted proteins.[11]
- To stimulate ADAM-17 activity, a secretagogue like Phorbol 12-myristate 13-acetate (PMA) can be added to the medium.[8]
- Collect the conditioned medium and centrifuge to remove any detached cells and debris.
- 3. Sample Preparation for Mass Spectrometry:
- Combine equal amounts of protein from the "heavy" and "light" conditioned media.
- Concentrate the protein mixture using ultrafiltration devices.
- Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with trypsin.
- Desalt the resulting peptide mixture using C18 solid-phase extraction.



- LC-MS/MS Analysis and Data Processing:
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate peptide identification and quantification.
- Process the raw data using software such as MaxQuant or Proteome Discoverer.
- Identify and quantify proteins based on the ratio of heavy to light peptide signals.
- Proteins with significantly lower abundance in the secretome of ADAM-17 deficient/inhibited cells are considered candidate substrates.

# Protocol 2: TMT-TAILS for Identification of ADAM-17 Cleavage Sites

This protocol describes the TMT-TAILS workflow for identifying the specific cleavage sites of ADAM-17.

- 1. Sample Preparation and Protease Digestion:
- Prepare protein lysates from cells under two conditions: one with active ADAM-17 (control) and one with inhibited or absent ADAM-17.
- Block all primary amines (N-termini and lysine side chains) by labeling with TMT reagents.
   Different TMT tags can be used for multiplexing different conditions.
- · Combine the TMT-labeled samples.
- Digest the combined protein mixture with trypsin.
- 2. Enrichment of N-terminal Peptides:
- The tryptic peptides will have a free N-terminus.



- Use a high-molecular-weight aldehyde-functionalized polymer to specifically bind to the free N-termini of the internal tryptic peptides, effectively removing them from the sample.[5][6]
- The original, TMT-labeled N-terminal peptides (including the neo-N-termini generated by ADAM-17) will not bind to the polymer and can be collected by filtration.
- 3. LC-MS/MS Analysis and Data Interpretation:
- Analyze the enriched N-terminal peptide fraction by LC-MS/MS.
- During MS/MS fragmentation, the TMT reporter ions will be released, allowing for the relative quantification of each N-terminal peptide across the different conditions.
- Search the data against a protein database to identify the peptides.
- Peptides that are significantly more abundant in the control sample compared to the ADAM-17 inhibited sample represent neo-N-termini generated by ADAM-17 cleavage. The sequence of these peptides reveals the precise cleavage site.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAM-17 and the experimental workflows described.





Click to download full resolution via product page

Caption: ADAM-17 mediated signaling pathways.





Click to download full resolution via product page

Caption: SILAC-based secretome analysis workflow.





Click to download full resolution via product page

Caption: TMT-TAILS N-terminomics workflow.

# Conclusion

The application of quantitative proteomics, particularly SILAC-based secretome analysis and TMT-TAILS N-terminomics, provides a robust and comprehensive framework for the discovery and validation of **ADAM-17 substrates**. These methodologies not only enable the identification of novel substrates but also provide precise information on cleavage sites, offering deeper



insights into the regulatory roles of ADAM-17. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development aiming to elucidate the complex biology of ADAM-17 and to develop novel therapeutic interventions targeting its activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An Introduction to Analytical Challenges, Approaches, and Applications in Mass Spectrometry—Based Secretomics PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics Creative Proteomics Blog [creative-proteomics.com]
- 5. Sensitive and High-Throughput Exploration of Protein N-Termini by TMT-TAILS N-Terminomics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of proteolytic products and natural protein N-termini by Terminal Amine Isotopic Labeling of Substrates (TAILS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan-Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradome of soluble ADAM10 and ADAM17 metalloproteases PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.unil.ch [wp.unil.ch]
- To cite this document: BenchChem. [Quantitative Proteomics Approach for ADAM-17 Substrate Identification: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b12375528#quantitative-proteomics-approach-for-adam-17-substrate-identification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com